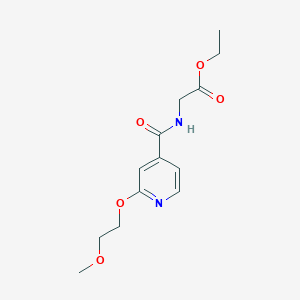
Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula, C13H18N2O5, and a molecular weight of 282.296. It is known for its unique chemical structure, which includes an ethyl ester group, a methoxyethoxy chain, and an isonicotinamido moiety.
准备方法
The synthesis of Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate typically involves a multi-step processThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale-up and cost-efficiency.
化学反应分析
Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ester, amide, or methoxyethoxy groups.
科学研究应用
Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets. In medicine, it is being investigated for its potential to treat various diseases, including cancer and inflammatory conditions. Additionally, it has industrial applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application, but they often include signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate can be compared with other similar compounds, such as Ethyl 2-(2-(2-ethoxyethoxy)isonicotinamido)acetate and Ethyl 2-(2-(2-methoxyethoxy)nicotinamido)acetate. These compounds share similar structural features but differ in the length and composition of their ethoxy or methoxy chains. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
Ethyl 2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H17N1O5
- Molecular Weight : Approximately 241.26 g/mol
This compound features an isonicotinamide moiety linked to an ethyl acetate group through a methoxyethoxy chain, which may influence its solubility and biological interactions.
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Kinases : The compound has been shown to interact with various kinases, including those involved in inflammatory pathways. For instance, it may inhibit IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway, affecting inflammation and immune responses .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial potential of this compound against various pathogens. The results are summarized in Table 1.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | 25 |
| Escherichia coli | >100 | >100 |
| Candida albicans | >800 | >800 |
Table 1 : Antimicrobial activity of this compound against selected pathogens.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the methoxy group and the isonicotinamide linkage have been explored to improve potency against resistant strains.
属性
IUPAC Name |
ethyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-3-19-12(16)9-15-13(17)10-4-5-14-11(8-10)20-7-6-18-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOIURWKRHVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













